2-Isobutyl-4-methylpyridine
Overview
Description
2-Isobutyl-4-methylpyridine is an organic compound with the molecular formula C10H15N It is a derivative of pyridine, characterized by the presence of an isobutyl group at the second position and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-4-methylpyridine typically involves the alkylation of 4-methylpyridine with isobutyl halides under basic conditions. One common method is the reaction of 4-methylpyridine with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the alkylation reaction under milder conditions and with greater efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of partially or fully reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
2-Isobutyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving pyridine metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It serves as an intermediate in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Isopropyl-4-methylpyridine: Similar structure but with an isopropyl group instead of an isobutyl group.
2-Isobutyl-5-methylpyridine: Similar structure but with the methyl group at the fifth position.
2-Isobutyl-4-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 2-Isobutyl-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.
Properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-5,7-8H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUWMFOJIYTMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341328 | |
Record name | 2-Isobutyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-88-9 | |
Record name | 2-Isobutyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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